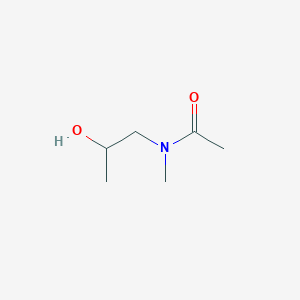

N-(2-hydroxypropyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxypropyl)-N-methylacetamide, also known as HPMA, is a water-soluble polymer that has been used extensively in biomedical research. HPMA is a synthetic polymer that has been modified to carry drugs or other therapeutic agents to specific cells or tissues in the body.

Mécanisme D'action

The mechanism of action of N-(2-hydroxypropyl)-N-methylacetamide is complex and varies depending on the specific application. In general, N-(2-hydroxypropyl)-N-methylacetamide works by binding to specific receptors on the cell surface and then being internalized by the cell. Once inside the cell, N-(2-hydroxypropyl)-N-methylacetamide can release its cargo, which can include drugs, proteins, or other therapeutic agents. N-(2-hydroxypropyl)-N-methylacetamide can also be used to deliver nucleic acids to cells, which can then be used to modify gene expression.

Biochemical and Physiological Effects

N-(2-hydroxypropyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery applications, N-(2-hydroxypropyl)-N-methylacetamide can increase the bioavailability of drugs by protecting them from degradation and clearance by the immune system. In cancer therapy, N-(2-hydroxypropyl)-N-methylacetamide can selectively target tumor cells and induce apoptosis, or programmed cell death. N-(2-hydroxypropyl)-N-methylacetamide has also been used in tissue engineering applications, where it can promote cell adhesion and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-hydroxypropyl)-N-methylacetamide has several advantages for lab experiments, including its ability to selectively target specific cells or tissues, its versatility in terms of functionalization, and its ability to protect drugs or other therapeutic agents from degradation. However, there are also limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, including its high cost, its potential for toxicity, and the complexity of the synthesis process.

Orientations Futures

There are several future directions for research on N-(2-hydroxypropyl)-N-methylacetamide, including the development of new N-(2-hydroxypropyl)-N-methylacetamide derivatives with improved targeting and delivery properties, the optimization of the synthesis process to reduce costs and increase yields, and the exploration of new applications for N-(2-hydroxypropyl)-N-methylacetamide in tissue engineering and regenerative medicine. Additionally, there is a need for further research on the safety and toxicity of N-(2-hydroxypropyl)-N-methylacetamide, particularly in the context of long-term use and exposure.

Conclusion

In conclusion, N-(2-hydroxypropyl)-N-methylacetamide is a versatile and promising polymer that has a wide range of scientific research applications. Its ability to selectively target specific cells or tissues makes it a valuable tool for drug delivery, cancer therapy, and tissue engineering. While there are limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, the potential benefits make it a valuable area for continued research and development.

Méthodes De Synthèse

N-(2-hydroxypropyl)-N-methylacetamide is synthesized by the reaction of N-methylacetamide with glycidol, which results in the formation of a hydroxyl group on the acetamide nitrogen. This hydroxyl group can then be reacted with various functional groups to create a range of N-(2-hydroxypropyl)-N-methylacetamide derivatives. The synthesis of N-(2-hydroxypropyl)-N-methylacetamide is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.

Applications De Recherche Scientifique

N-(2-hydroxypropyl)-N-methylacetamide has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and tissue engineering. One of the key advantages of N-(2-hydroxypropyl)-N-methylacetamide is its ability to selectively target specific cells or tissues in the body. This targeting can be achieved by attaching specific ligands or antibodies to the polymer, which can then bind to receptors on the cell surface. N-(2-hydroxypropyl)-N-methylacetamide has also been used in the development of nanoscale drug delivery systems, which can penetrate deep into tissues and release drugs over a prolonged period of time.

Propriétés

Numéro CAS |

177263-86-4 |

|---|---|

Nom du produit |

N-(2-hydroxypropyl)-N-methylacetamide |

Formule moléculaire |

C6H13NO2 |

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

N-(2-hydroxypropyl)-N-methylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3 |

Clé InChI |

SUOVZMUZQGZAQM-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C(=O)C)O |

SMILES canonique |

CC(CN(C)C(=O)C)O |

Synonymes |

Acetamide, N-(2-hydroxypropyl)-N-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)